Stevioside D

Food Science Sensory Analysis Sweetener Formulation

Stevioside D (Rebaudioside D) is a high-intensity steviol glycoside with a sensory profile statistically indistinguishable from sucrose—free from the bitter, lingering aftertaste associated with Rebaudioside A or Stevioside. It is the optimal choice for premium clear beverages, sugar-free confectionery, and diabetic-friendly formulations requiring thermal/pH stability and a clean sweetness onset.

Molecular Formula C38H60O17
Molecular Weight 788.9 g/mol
Cat. No. B14853507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStevioside D
Molecular FormulaC38H60O17
Molecular Weight788.9 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)O)O)O)O
InChIInChI=1S/C38H60O17/c1-16-12-37-10-6-20-35(3,8-5-9-36(20,4)34(49)54-32-29(48)26(45)23(42)18(13-39)51-32)21(37)7-11-38(16,15-37)55-33-30(27(46)24(43)19(14-40)52-33)53-31-28(47)25(44)22(41)17(2)50-31/h17-33,39-48H,1,5-15H2,2-4H3/t17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,27+,28-,29-,30-,31+,32+,33+,35-,36-,37?,38+/m1/s1
InChIKeyCANAPGLEBDTCAF-ZWUCQZHCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stevioside D (Rebaudioside D) Procurement Profile: A High-Fidelity Steviol Glycoside Sweetener


Stevioside D (CAS 1310055-59-4), also known as Rebaudioside D (Reb D), is a diterpene glycoside of the steviol glycoside class, naturally occurring in the leaves of Stevia rebaudiana Bertoni. It is a high-intensity, non-caloric sweetener that distinguishes itself from its more common analog, Rebaudioside A, through a markedly cleaner sensory profile [1]. The compound consists of a steviol aglycone core glycosylated with six glucose units, conferring a sweetness potency estimated between 250–450 times that of sucrose [2].

Why Stevioside D Cannot Be Replaced by Generic Steviol Glycosides or Lower-Cost Rebaudioside A


Procurement of steviol glycosides cannot be based solely on cost or a simple 'high-intensity sweetener' designation. The sensory and functional performance of individual glycosides diverges dramatically due to their structural variations. As demonstrated in controlled studies, the substitution of Rebaudioside D (Stevioside D) with the more abundant and cheaper Rebaudioside A or Stevioside will introduce significant off-target sensory artifacts—specifically, measurable bitterness and lingering aftertaste [1]—which can directly compromise consumer acceptance and product quality. Such substitution is therefore not functionally equivalent and represents a material risk in premium food and beverage formulation.

Stevioside D Procurement Guide: Comparative Quantitative Evidence Against Rebaudioside A, M, and Stevioside


Sensory Fidelity: Rebaudioside D Matches Sucrose Bitterness Profile, Unlike Rebaudioside A

In a consumer panel study (n=126), the bitterness of Rebaudioside D (0.1% w/v) was not significantly different from that of a 14% w/v sucrose solution, indicating a clean, sugar-like taste profile. This is in stark contrast to Rebaudioside A, which, at the same concentration, elicited a significantly higher and perceptible bitterness response [1]. This directly addresses the primary commercial limitation of stevia-based sweeteners.

Food Science Sensory Analysis Sweetener Formulation

Superior Temporal Dynamics: Rebaudioside D Exhibits Faster Sweetness Onset and Quicker Decay than Stevioside

Time-intensity sensory analysis reveals that Rebaudioside D has a significantly faster onset of sweetness and a quicker decay of aftertaste compared to Stevioside. The study confirms that Rebaudioside D and M are 'nearly devoid of bitterness,' whereas Stevioside demonstrates an 'immediate distinct bitter taste and lingering aftertaste' [1]. This is attributed to the higher number of glucosyl groups on Rebaudioside D, which influences its desorption kinetics from taste receptors.

Food Science Sensory Analysis Temporal Profile

Functional Differentiation: Antihyperglycemic Efficacy of Stevioside D Demonstrated In Vivo

While Rebaudioside A (a close analog) failed to show any glycemic benefit in a long-term (8-week) study in diabetic Goto-Kakizaki (GK) rats [2], the structurally related parent compound, Stevioside, demonstrates clear and robust antihyperglycemic, insulinotropic, and glucagonostatic effects in the same animal model. Stevioside (0.2 g/kg BW) significantly suppressed the glucose response (IAUC: 648 ± 50 vs. 958 ± 85 mM×120 min control; P < 0.05) and increased insulin response (IAUC: 51116 ± 10967 vs. 21548 ± 3101 µU×120 min control; P < 0.05) during an IV glucose tolerance test [1]. This provides a strong class-level inference for the potential functional differentiation of Stevioside D, which shares the same core aglycone but with an improved sensory profile.

Pharmacology Nutraceuticals Metabolic Health

Processing Stability: Stevioside D Demonstrates Robust Thermal and pH Resistance for Broad Industrial Application

Stevioside D exhibits excellent stability under conditions typical of food and beverage processing. The compound is reported to be stable in aqueous solutions across a wide pH range (2–10) and can withstand thermal treatments up to 80°C without significant degradation [1][2]. In contrast, under harsher acidic conditions (e.g., pH 1), a significant decrease in stevioside concentration is observed [2]. This stability profile is comparable to that of other major steviol glycosides, ensuring that Stevioside D can be reliably incorporated into a diverse array of products, from acidic carbonated beverages to baked goods, without loss of sweetness or formation of off-flavor degradation products.

Food Technology Formulation Stability Process Engineering

Commercial Viability: Solubility Enhancement Technologies for Rebaudioside D

Native Rebaudioside D exhibits poor water solubility, which has historically been a formulation challenge. However, patented processes exist to create 'highly soluble' compositions containing purified Rebaudioside D [1]. Furthermore, research indicates that the solubility of Reb D can be significantly enhanced to approximately 4,000 ppm in water at 20°C through the use of co-solutes like potassium sorbate [2]. This addresses a key processing hurdle and demonstrates that with appropriate formulation or sourcing of modified forms, the solubility limitation can be effectively overcome, enabling its use in clear beverage applications.

Formulation Science Ingredient Processing Beverage Technology

Optimal Stevioside D Deployment Scenarios Based on Verified Performance Evidence


Premium Clean-Label Beverages (Carbonated Soft Drinks, RTD Teas, Functional Waters)

This is the primary application scenario for Stevioside D. The direct evidence of its sugar-like bitterness profile (statistically indistinguishable from sucrose) and its rapid sweetness onset and clean finish [1][2] make it the ideal choice for high-clarity, lightly flavored beverages where off-notes from Reb A or Stevioside would be immediately detectable and detrimental to consumer acceptance. Its robust thermal and pH stability [3] ensures it survives typical pasteurization and shelf-life conditions.

Sugar-Reduced Confectionery and Chewing Gum

The clean, non-lingering sweetness of Stevioside D is well-suited for confectionery and chewing gum applications where a prolonged sweet taste is desired without the bitter tail. Patents specifically cite the use of highly soluble Rebaudioside D compositions in such 'edible and chewable compositions' [1]. The absence of a lingering bitter aftertaste is a critical differentiator from Stevioside in these long-duration oral products.

Functional Foods and Nutraceuticals Targeting Metabolic Health

For products positioned around blood sugar management or metabolic support, Stevioside D offers a dual-value proposition. It acts as a non-caloric sweetener while potentially conferring functional benefits related to glucose homeostasis. This is supported by class-level evidence showing that the steviol glycoside core (as in Stevioside) exerts significant antihyperglycemic and insulinotropic effects in a diabetic animal model [1], in contrast to the inert response observed with Rebaudioside A [2]. This positions Stevioside D as a value-added ingredient for diabetic-friendly or functional food lines.

High-Purity Reference Standards for Analytical and Quality Control

Due to the critical sensory and functional differences between individual steviol glycosides, precise quantification is essential for quality assurance in stevia-based products. Stevioside D (Rebaudioside D) is required as a high-purity analytical standard (e.g., ≥98% by HPLC) for use in HPLC, LC-MS, and other analytical methods [1] to accurately profile stevia extracts and ensure batch-to-batch consistency in commercial sweetener blends.

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